CF₂H Delivers Intermediate Lipophilicity
The experimentally measured LogP of 5-(difluoromethyl)thiophene-2-carbonitrile is 2.26 . The closest commercially available methyl analog (5‑methylthiophene‑2‑carbonitrile) has a computed LogP of 1.93, while the trifluoromethyl analog (5‑(trifluoromethyl)thiophene‑2‑carbonitrile) has a computed LogP of 2.6 [1] [2]. The difluoromethyl compound therefore occupies a lipophilicity window that is 0.33 log units more lipophilic than the methyl derivative and 0.34 log units less lipophilic than the CF₃ derivative, consistent with the general observation that CH₃→CF₂H exchange increases LogP by −0.1 to +0.4 units [3].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.26 (experimental, Fluorochem datasheet) |
| Comparator Or Baseline | 5‑Methylthiophene‑2‑carbonitrile: LogP = 1.93 (computed, ChemBase). 5‑(Trifluoromethyl)thiophene‑2‑carbonitrile: LogP = 2.6 (computed, PubChem XLogP3) |
| Quantified Difference | ΔLogP (CH₃→CF₂H) = +0.33; ΔLogP (CF₂H→CF₃) = +0.34 |
| Conditions | Experimental LogP for target; computed XLogP3 for comparators |
Why This Matters
Precise LogP control is critical for optimizing membrane permeability and oral bioavailability; the CF₂H group provides a modular increment between CH₃ and CF₃ that is not accessible with the other two substituents.
- [1] ChemBase.cn. 5-Methylthiophene-2-carbonitrile. LogP = 1.92818. View Source
- [2] PubChem Compound Summary CID 72213187. 5-(Trifluoromethyl)thiophene-2-carbonitrile. XLogP3-AA = 2.6. View Source
- [3] Yossi Zafrani et al. Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. J. Med. Chem. 2017, 60, 2, 797–804. (ΔLogP range = −0.1 to +0.4). View Source
